molecular formula C15H15FN2O2 B5397833 N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea

N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)urea

Cat. No.: B5397833
M. Wt: 274.29 g/mol
InChI Key: XMDRKRNZGHQDRY-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-N’-(4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of fluorine and methoxy groups in the benzyl and phenyl rings, respectively, can significantly influence the compound’s chemical properties and biological activities.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-20-13-8-6-12(7-9-13)18-15(19)17-10-11-4-2-3-5-14(11)16/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDRKRNZGHQDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N’-(4-methoxyphenyl)urea typically involves the reaction of 2-fluorobenzylamine with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may find applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N’-(4-methoxyphenyl)urea would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The presence of fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorobenzyl)-N’-(4-chlorophenyl)urea
  • N-(2-chlorobenzyl)-N’-(4-methoxyphenyl)urea
  • N-(2-fluorobenzyl)-N’-(4-methylphenyl)urea

Uniqueness

N-(2-fluorobenzyl)-N’-(4-methoxyphenyl)urea is unique due to the specific combination of fluorine and methoxy substituents. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

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